molecular formula C15H22BrNO B1667879 Bromobutide CAS No. 74712-19-9

Bromobutide

Cat. No. B1667879
CAS RN: 74712-19-9
M. Wt: 312.24 g/mol
InChI Key: WZDDLAZXUYIVMU-UHFFFAOYSA-N
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Description

Bromobutide is a chemical compound with the formula C15H22BrNO . It is commonly used as a herbicide in Japan .


Synthesis Analysis

Bromobutide is an amide-type herbicide that has strong herbicidal activity toward perennial weeds and annual weeds in paddy fields . The decrease of bromobutide amount in the soil was inferred as the first-order reaction .


Molecular Structure Analysis

The molecular weight of Bromobutide is 312.245 . The IUPAC Standard InChI is InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18) .


Physical And Chemical Properties Analysis

Bromobutide is a white or yellowish crystalline solid . It has a water solubility of 3.54 mg/L and a logarithm of the octanol–water partition coefficient (log P OW) reported as 3.46 .

Scientific Research Applications

Biological Characteristics in Paddy Fields

Bromobutide is effective against a range of annual and perennial weeds, particularly Monochoria vaginalis and Scirpus juncoides. It's known for its stable weeding effects under various field and weather conditions, with minimal phytoxic effects on rice. This makes it a reliable choice for weed control in paddy farming (Lee, Kim, Lee, Moon, & Jeong, 2011).

Environmental Impact in Paddy Water and Soil

Another aspect of Bromobutide's application is its environmental impact. One study investigated the behavior of Bromobutide in paddy water and soil post-application. It noted the degradation of Bromobutide to bromobutide-debromo and examined its runoff ratios, finding significant concentrations in both paddy water and soil (Morohashi, Nagasawa, Enya, Suzuki, Kose, & Kawata, 2012).

Metabolic Studies and 14C-Labeling

Research on Bromobutide includes studies on its metabolic processes. A study focused on 14C-labeling of Bromobutide to facilitate metabolic studies, providing insights into its chemical behavior and potential environmental impacts (Kanamaru, Nishioka, Komori, & Kawahara, 1988).

Degradation and Persistence in Soil

The longevity and degradation of Bromobutide in paddy field soil have also been a subject of study. Researchers observed its decrease over 24 weeks, examining its half-life and degradation patterns, which is crucial for understanding its long-term environmental effects (Morohashi, Nagasawa, Enya, Ohno, Suzuki, Kose, & Kawata, 2012).

Herbicide Monitoring in River Water

The presence of Bromobutide in river water, particularly its monitoring and analysis, was explored in a study that developed a method for determining concentrations of various herbicides, including Bromobutide, in river water. This research is vital for understanding the ecological and health impacts of herbicide runoff (Tanabe, Mitobe, Kawata, & Sakai, 1996).

Accumulation in Aquatic Life

Astudy investigated the accumulation and excretion of Bromobutide and its degradation products in fish, particularly killifish (Oryzias latipes). This research offers insights into how Bromobutide and its metabolites accumulate in aquatic organisms and their potential ecological impacts (Tsuda, Takino, Kojima, & Harada, 1999).

Safety And Hazards

Bromobutide is not classified as a dangerous substance or mixture according to the Globally Harmonised System (GHS) . In case of contact with skin, it is recommended to wash immediately with plenty of water .

properties

IUPAC Name

2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDDLAZXUYIVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(C)(C)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058176
Record name Bromobutide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromobutide

CAS RN

74712-19-9
Record name Bromobutide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromobutide [ISO:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromobutide
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URL https://comptox.epa.gov/dashboard/DTXSID2058176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)
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Record name BROMOBUTIDE
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Synthesis routes and methods I

Procedure details

Into a 500 ml four-necked flask, there were charged methylisobutylketone (150 ml), α,α-dimethylbenzylamine (33.8 g) and triethylamine (27.8 g), and α-bromo-tert-butylacetylbromide (64.5 g) was dropwise added thereto while stirring at room temperature. Stirring was continued for 3 hours. After completion of the reaction, water (200 ml) was added thereto and the reaction mixture was gradually heated to remove methylisobutylketone, followed by cooling at room temperature. The precipitated crystals were filtered, washed with water, dried and recrystallized from ethanol to give N-(α,α-dimethylbenzyl)-α-bromo-tert-butylacetamide (61.5 g).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
64.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 200 ml four necked flask, there were charged benzene (100 ml), α,α-dimethylbenzylamine (9 g) and triethylamine (7.4 g), and α-bromo-tert-butylacetyl chloride (14.5 g) was dropwise added thereto while stirring at room temperature. Stirring was continued for 3 hours. The reaction mixture was washed with water to remove triethylamine hydrochloride. After the benzene layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The obtained residue was recrystallized from ethanol to give 15.3 g of N-(α,α-dimethylbenzyl)-α-bromo-tert-butylacetamide. M.P., 182°-183° C.
[Compound]
Name
four
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 200 ml four-necked flask, there were charged α-bromo-tert-butylacetic acid (9.8 g) and benzene (50 ml), and pyridine (50 ml) and α,α-dimethylbenzylamine (6.9 g) were dropwise added thereto while stirring at room temperature. Dicyclohexylcarbodiimide (10.8 g) was further added thereto, and the reaction was continued at 60°-70° C. for 6 hours, followed by cooling. The solvent was distilled off under reduced pressure, and the residue was extracted with hot benzene. The benzene extract was concentrated by distillation, and the residue was recrystallized from ethanol to give N-(α,α-dimethylbenzyl)-α-bromo-tert-butylacetamide (10.8 g).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
652
Citations
M Morohashi, S Nagasawa, N Enya, K Suzuki… - Bulletin of environmental …, 2012 - Springer
… the behavior of bromobutide-debromo in paddy water nor its behavior in paddy soil has been reported. In this paper, we describe variations in bromobutide and bromobutide-debromo …
Number of citations: 14 link.springer.com
N ISOBE, M MATSUO, J MIYAMOTO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
… 11 ag bromobutide eq/g tissue in male and 0. 07 ag bromobutide eq/g tissue in female on the 7th day after administration. The bromobutide dosed was mainly metabolized by phenyl-…
Number of citations: 28 jlc.jst.go.jp
片木敏行, 菊園康雄, 三上信可, 松田正… - Journal of Pesticide …, 1988 - jlc.jst.go.jp
… carbon-bromine bond since the debrominated Bromobutide has been detected as one of its … s This paper reports the quantum chemical studies of bromobutide by semi-empirical CNDO/…
Number of citations: 5 jlc.jst.go.jp
N ISOBE, M MATSUO, J MIYAMOTO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
… (bromobutide) in mice was carried out as single oral administration (5mg/kg) of 14C-carbonyl labeled Bromobutide, … were less than 0.1 ag Bromobutide equivalents per gram tissue and …
Number of citations: 11 jlc.jst.go.jp
磯部直彦, 松尾昌年, 宮本純之 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
… deBr-Bromobutide was a better substrate for cv-hydroxylation than bromobutide in a … as bromobutide in in vitro assay. Major metabolites of deBrbromobutide and bromobutide in rats …
Number of citations: 9 jlc.jst.go.jp
P Johnen, S Zimmermann, M Betz… - Pest Management …, 2022 - Wiley Online Library
… bromobutide in the P-Profile and the metabolite changes after treatment with 100 μm bromobutide … FAT inhibition is the predominant MoA of bromobutide. However, the differences in …
Number of citations: 4 onlinelibrary.wiley.com
N Takahashi, N Mikami, H Yamada, J Miyamoto - J Pestic Sci, 1985 - jlc.jst.go.jp
MATERIALS AND METHODS 1. Radioactive Chemicals P1 labeled with 14C separately at the phenyl ring (uniform labeling, 14C-phenyl) or at the carbonyl carbon (14C0) was …
Number of citations: 23 jlc.jst.go.jp
T Tsuda, A Takino, M Kojima… - … & Environmental Chemistry, 1999 - Taylor & Francis

Laboratory accumulation and excretion experiments of molinate, bromobutide and their degradation products were performed for killifish (Oryzias latipes). The …

Number of citations: 6 www.tandfonline.com
金丸博, 西岡和彦, 小森廣志, 川原一夫 - Radioisotopes, 1988 - jlc.jst.go.jp
Bromobutide, a novel herbicide, was labeled with carbon-14 independently at the carbonyl … (6a) to afford [carbonyl- 14 C] bromobutide (1a) . The overall yield of 1a was 76% from …
Number of citations: 9 jlc.jst.go.jp
M Morohashi, S Nagasawa, N Enya, M Ohno… - Bulletin of environmental …, 2012 - Springer
… bromobutide was not reported in paddy fields. Herein, we describe the variations in the bromobutide and bromobutide… The authors also evaluate the rate of bromobutide decrease in the …
Number of citations: 2 link.springer.com

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